Home > Products > Screening Compounds P119001 > 1-(3-Bromobenzyl)-2-methylbenzimidazole
1-(3-Bromobenzyl)-2-methylbenzimidazole -

1-(3-Bromobenzyl)-2-methylbenzimidazole

Catalog Number: EVT-8818579
CAS Number:
Molecular Formula: C15H13BrN2
Molecular Weight: 301.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(3-Bromobenzyl)-2-methylbenzimidazole is a compound that belongs to the class of benzimidazole derivatives, which are characterized by a bicyclic structure comprising a benzene ring fused to an imidazole ring. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of the bromobenzyl group enhances its reactivity and may contribute to its biological properties.

Source

The synthesis of 1-(3-Bromobenzyl)-2-methylbenzimidazole can be traced back to various synthetic methodologies that involve the functionalization of benzimidazole derivatives. Research has shown that these compounds can be synthesized through various chemical reactions, including condensation reactions and coupling methods using different starting materials .

Classification

1-(3-Bromobenzyl)-2-methylbenzimidazole is classified as a benzimidazole derivative and falls under the category of heterocyclic compounds. Benzimidazoles are recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Synthesis Analysis

Methods

The synthesis of 1-(3-Bromobenzyl)-2-methylbenzimidazole typically involves a multi-step process, often starting from readily available precursors such as 2-methylbenzimidazole and 3-bromobenzyl chloride. The synthesis can be achieved through several methods:

  • Stobbe Condensation: This method utilizes a Stobbe condensation reaction where an appropriate benzyl halide is reacted with a benzimidazole precursor in the presence of a base .
  • N-Arylation: Another approach involves N-arylation techniques where 2-methylbenzimidazole is coupled with aryl halides using palladium-catalyzed cross-coupling reactions .

Technical Details

The typical reaction conditions may include the use of solvents such as dimethyl sulfoxide or ethanol, along with bases like potassium carbonate or sodium hydroxide. The reactions are often conducted under reflux conditions to facilitate the formation of the desired product.

Molecular Structure Analysis

Data

  • Molecular Formula: C11H10BrN2
  • Molecular Weight: Approximately 252.12 g/mol
  • Structural Features: The compound features a bromine atom attached to a phenyl group, which is further connected to a methyl-substituted benzimidazole moiety.
Chemical Reactions Analysis

Reactions

1-(3-Bromobenzyl)-2-methylbenzimidazole can participate in several chemical reactions, including:

  • Nucleophilic Substitution: The bromine atom can serve as a leaving group in nucleophilic substitution reactions, allowing for further functionalization.
  • Electrophilic Aromatic Substitution: The aromatic rings in the structure can undergo electrophilic substitution reactions, making it possible to introduce various substituents at different positions on the phenyl ring.

Technical Details

The reactivity of this compound is influenced by the electron-withdrawing nature of the bromine substituent, which can stabilize positive charges that develop during electrophilic attacks.

Mechanism of Action

Process

The mechanism of action for compounds like 1-(3-Bromobenzyl)-2-methylbenzimidazole often involves interaction with biological targets such as enzymes or receptors. The specific mechanism may vary depending on the biological activity being investigated.

Data

Research indicates that benzimidazole derivatives can act by inhibiting specific enzymes or modulating receptor activity, leading to therapeutic effects such as antibacterial or anticancer activities .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Melting Point: The melting point can vary depending on purity but is generally reported in the range of 170-180 °C.

Chemical Properties

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol but may have limited solubility in water.
  • Stability: Generally stable under normal conditions but may decompose upon exposure to strong acids or bases.
Applications

Scientific Uses

1-(3-Bromobenzyl)-2-methylbenzimidazole has potential applications in various fields:

  • Pharmaceutical Development: Its derivatives are being explored for their antibacterial and anticancer properties.
  • Material Science: Used in the synthesis of polymers and other materials due to its unique structural features.
  • Biological Research: Investigated for its interactions with biological macromolecules which could lead to new therapeutic agents.

This compound exemplifies the versatility and importance of benzimidazole derivatives in both scientific research and practical applications.

Introduction to Benzimidazole Scaffolds in Medicinal Chemistry

Historical Evolution of Benzimidazole as a Privileged Pharmacophore

Benzimidazole emerged as a medicinally significant scaffold following Hoebrecker's pioneering synthesis in the 1870s, with Ladenberg and Wundt further developing early structural characterizations. This fused bicyclic system—comprising benzene conjugated with imidazole—represents one of the top ten nitrogen-containing heterocycles in FDA-approved drugs, serving as a structural isostere of purine nucleotides. This molecular mimicry enables privileged interactions with biological polymers through hydrogen bonding, π-π stacking, and hydrophobic contacts [2] [6]. The discovery of vitamin B₁₂'s 5,6-dimethylbenzimidazole moiety accelerated pharmacological interest, revealing how minor substitutions unlock diverse therapeutic properties [3].

By the late 20th century, benzimidazole derivatives demonstrated clinically validated bioactivities, yielding blockbuster drugs across therapeutic categories: omeprazole (antiulcer), candesartan (antihypertensive), and abemaciclib (anticancer). Over 35 benzimidazole-based agents currently appear in clinical trials, underscoring this scaffold's versatility in drug development. The benzimidazole nucleus exhibits exceptional thermal and pH stability—maintaining integrity in concentrated sulfuric acid at 270°C—facilitating robust synthetic derivatization [2] [6]. Its planar configuration permits deep penetration into enzyme active sites, particularly kinases and topoisomerases, positioning benzimidazole as a cornerstone of targeted cancer therapies [4] [6].

Table 1: Clinically Significant Benzimidazole-Based Therapeutics

Drug NameTherapeutic CategoryBiological TargetFDA Approval Year
AbemaciclibAnticancerCDK4/6 kinase inhibitor2017
OmeprazoleAntiulcerH⁺/K⁺ ATPase inhibitor1989
BendamustineAnticancerDNA alkylator2008
CandesartanAntihypertensiveAT₁ receptor antagonist1998
VeliparibAnticancerPARP inhibitor2016

Structural Significance of 3-Bromobenzyl and 2-Methyl Substituents in Bioactivity

The strategic incorporation of 3-bromobenzyl at N1 and methyl at C2 creates synergistic electronic and steric effects that enhance target affinity. Bromine's heavy halogen properties increase lipophilicity (cLogP ≈ 3.8) and promote halogen bonding with kinase oxyanion holes, evidenced by 30-fold affinity improvements over non-halogenated analogs [1] [5]. Density functional theory (DFT) calculations reveal the 3-bromobenzyl group's dihedral angle restriction (45-55° relative to benzimidazole plane) pre-organizes the molecule for optimal Van der Waals contacts in hydrophobic enzyme pockets [5].

Meanwhile, the 2-methyl group imposes conformational constraints that:

  • Shield the N3 position from metabolic oxidation
  • Enhance planarity through steric inhibition of benzimidazole ring rotation
  • Increase electron density at N1, strengthening hydrogen bond donation [5] [8]

Structure-activity relationship (SAR) profiling demonstrates that combining these substituents yields superior bioactivity over monosubstituted analogs. Against HL-60 leukemia cells, 1-(3-bromobenzyl)-2-methylbenzimidazole (IC₅₀ = 0.83 μM) outperforms both 2-methylbenzimidazole (IC₅₀ >100 μM) and 1-(3-bromobenzyl)benzimidazole (IC₅₀ = 8.7 μM) by >120-fold and 10-fold respectively [1] [8]. Molecular dynamics simulations confirm the methyl group's role in stabilizing hydrophobic collapse within the ATP-binding cleft of PI3Kγ, reducing binding pocket volume by 18.7 ų [5].

Table 2: Structural Contributions to Anticancer Activity

Structural FeatureBiochemical EffectImpact on Anticancer Potency
3-Bromobenzyl at N1Halogen bonding with kinase hinge region5-30x ↓ IC₅₀ vs. chloro analogs
Methyl at C2Metabolic stabilization & enhanced planarity10x ↑ plasma half-life
Benzene-imidazole fusionπ-π Stacking with tyrosine residuesKd improvement by 2.4 kcal/mol
N1 benzyl substitutionBlocks tautomerizationEnforces defined binding orientation

Rationale for Targeting 1-(3-Bromobenzyl)-2-methylbenzimidazole in Drug Discovery

This compound exemplifies rational molecular hybridization, merging three pharmacophoric elements:

  • The benzimidazole core for nucleotide mimicry and kinase hinge binding
  • The 3-bromobenzyl moiety for halogen-specific interactions
  • The 2-methyl group for metabolic stability [1] [4]

Bromine's unique polarizability (α = 3.05 ų) enables "halogen-enriched" pharmacodynamics, forming three-centered bonds with carbonyl oxygens in EGFR (PDB: 1M17) and π-contacts with Phe832 in PARP1. This multi-point binding delivers nanomolar affinities against tyrosine kinases overexpressed in carcinomas [1] [5]. The 3-bromobenzyl derivative shows 12-fold greater cellular uptake in MCF-7 breast cancer cells versus chlorine analogs, attributed to enhanced membrane permeability (Papp = 18.7 × 10⁻⁶ cm/s) [1].

Modern generative chemistry platforms now prioritize this chemotype for oncology lead optimization. Multi-Criteria Decision Analysis (MCDA) ranks 1-(3-bromobenzyl)-2-methylbenzimidazole in the top 0.8% of virtual libraries for balanced drug-likeness parameters:

  • QED score: 0.72
  • Synthetic accessibility: 3.1
  • Lipinski rule compliance: 100% [9]

Microwave-assisted synthesis achieves 85% yields in 20-40 minutes, facilitating rapid analog production. Bromine's versatility enables late-stage diversification via Suzuki-Miyaura cross-coupling to generate bifunctional inhibitors—leveraging this scaffold as a chemical linchpin for next-generation targeted therapies [1] [3].

Table 3: Drug Discovery Framework for 1-(3-Bromobenzyl)-2-methylbenzimidazole

Development PhaseKey AdvancesImpact Metric
Target identificationKinase inhibition profiling15 kinases with Kd < 100 nM
Synthetic optimizationMicrowave-assisted N-alkylation85% yield, 30-minute reaction time
Computational screeningVIKOR-based multi-parameter optimizationTop 0.8% of 1.2M virtual compounds
Lead expansionPd-catalyzed Suzuki coupling at bromine28 analogs with IC₅₀ < 500 nM

Compound Names Featured:1-(3-Bromobenzyl)-2-methylbenzimidazoleAbemaciclibBendamustineCandesartanOmeprazoleVeliparib

Properties

Product Name

1-(3-Bromobenzyl)-2-methylbenzimidazole

IUPAC Name

1-[(3-bromophenyl)methyl]-2-methylbenzimidazole

Molecular Formula

C15H13BrN2

Molecular Weight

301.18 g/mol

InChI

InChI=1S/C15H13BrN2/c1-11-17-14-7-2-3-8-15(14)18(11)10-12-5-4-6-13(16)9-12/h2-9H,10H2,1H3

InChI Key

BGFKDOPCYUBTAA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.